molecular formula C14H20ClN3O3S B1669225 Clopamide CAS No. 636-54-4

Clopamide

Cat. No. B1669225
CAS RN: 636-54-4
M. Wt: 345.8 g/mol
InChI Key: LBXHRAWDUMTPSE-AOOOYVTPSA-N
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Description

Clopamide is a piperidine diuretic . It is used worldwide in the treatment of hypertension and oedema . It has an aromatic sulfonamide base but with no double-ring structure .


Molecular Structure Analysis

This compound has a molecular formula of C14H20ClN3O3S and a molar mass of 345.84 g/mol . The crystal structure of this compound anhydrate and hemihydrate has been studied .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 . Its melting point is 244-246ºC .

Scientific Research Applications

Clopamide has been used in a variety of scientific research applications, such as in vivo and in vitro experiments, to study the effects of this compound on neuronal activity and to elucidate the mechanism of action of the drug.

In Vivo

In vivo experiments using clopamide have been used to study the effects of this compound on neuronal activity. In particular, this compound has been used to study the effects of this compound on the firing rate of neurons, synaptic plasticity, and excitatory and inhibitory post-synaptic potentials. In addition, this compound has also been used to study the effects of this compound on learning and memory.

In Vitro

In vitro experiments using clopamide have been used to study the mechanism of action of the drug. In particular, this compound has been used to study the effects of this compound on the activity of ion channels, receptor binding, and the release of neurotransmitters. In addition, this compound has also been used to study the effects of this compound on the expression of various genes.

Biological Activity

Clopamide has been shown to have a variety of biological activities, including neuroprotective, anti-inflammatory, and anticonvulsant effects. In addition, this compound has also been shown to have antidepressant, anxiolytic, and sedative effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including an increase in the activity of ion channels, an increase in the release of neurotransmitters, and an increase in the expression of various genes. In addition, this compound has also been shown to have an effect on the firing rate of neurons, synaptic plasticity, and excitatory and inhibitory post-synaptic potentials.

Advantages and Limitations for Lab Experiments

The advantages of using clopamide in laboratory experiments include its ability to cross the blood-brain barrier, its ability to bind to this compound receptors, and its ability to act as a synthetic agonist or antagonist. The limitations of using this compound in laboratory experiments include its potential to produce side effects, its potential to interact with other drugs, and its potential to produce tolerance.

Future Directions

For the use of clopamide in scientific research include the study of its effects on neurological disorders such as Parkinson’s disease, Alzheimer’s disease, and depression. In addition, future studies could also explore the effects of this compound on memory, learning, and cognition. Other potential future directions include the study of the effects of this compound on cancer, inflammation, and pain. Finally, future studies could also explore the potential of this compound as a therapeutic agent for a variety of conditions.

Safety and Hazards

Clopamide may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

4-chloro-N-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-3-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3S/c1-9-4-3-5-10(2)18(9)17-14(19)11-6-7-12(15)13(8-11)22(16,20)21/h6-10H,3-5H2,1-2H3,(H,17,19)(H2,16,20,21)/t9-,10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXHRAWDUMTPSE-AOOOYVTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

636-54-4
Record name Clopamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=636-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clopamide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clopamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13792
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clopamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.238
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOPAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17S83WON0I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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